Gymnestrogenin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Gymnestrogenin involves a high-performance thin-layer chromatography (HPTLC) method developed for Gymnema sylvestre, which uses a solvent system of chloroform: methanol (9:1) for the separation of compounds, including Gymnestrogenin (Puratchimani & Jha, 2004).

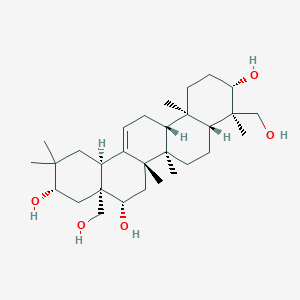

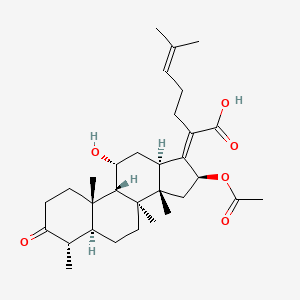

Molecular Structure Analysis

Gymnestrogenin's structure has been extensively analyzed in the context of Gymnema sylvestre extracts. It was found to be a potent and selective antagonist for liver X receptors (LXRs), which play a crucial role in glucose and lipid homeostasis. Its molecular structure allows it to interact with these receptors, showcasing a dual LXRα/β antagonistic profile (Renga et al., 2015).

Chemical Reactions and Properties

Gymnestrogenin is shown to undergo specific reactions, notably in its role as an aglycone of gymnemic acids. The compound's ability to form acylated derivatives, such as gymnestrogenin tiglate, highlights its chemical reactivity and significance in the synthesis of gymnemic acids (Sinsheimer & Rao, 1970).

Physical Properties Analysis

The physical properties of Gymnestrogenin, such as its solubility in various solvents and its chromatographic behavior, are crucial for its analysis and isolation. The method developed for its determination involves HPTLC, highlighting its physical characteristics in the context of analytical chemistry (Puratchimani & Jha, 2004).

Chemical Properties Analysis

Gymnestrogenin's chemical properties, especially its interaction with liver X receptors and its role in lipid metabolism, are of particular interest. Its capability to decrease lipid accumulation in HepG2 cells by reducing the expression of SREBP1c and ABCA1 in vitro suggests its potential therapeutic applications in dyslipidemic diseases (Renga et al., 2015).

Wissenschaftliche Forschungsanwendungen

Gymnestrogenin demonstrates a dual antagonistic profile against both the α and β isoforms of liver X receptor (LXR). It reduces the expression of SREBP1c and ABCA1 in vitro, decreasing lipid accumulation in HepG2 cells. This supports the use of G. sylvestre extract in LXR-mediated dyslipidemic diseases (Renga et al., 2015).

A high-performance thin layer chromatography (HPTLC) method for determining gymnestrogenin in Gymnema sylvestre has been developed, indicating the compound's importance in the standardization and analysis of this medicinal plant (Puratchimani & Jha, 2004).

Gymnestrogenin has been isolated as an aglycone of gymnemic acids, contributing to the understanding of the chemical composition and potential pharmacological properties of Gymnema sylvestre (Sinsheimer & Rao, 1970).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S,4aS,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)14-24(35)30(19,17-32)15-23(25)34/h7,19-24,31-35H,8-17H2,1-6H3/t19-,20+,21+,22-,23-,24-,26-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBYGGBNBRCVQI-DGNDGBPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)CO)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gymnestrogenin | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)